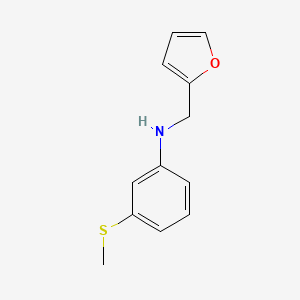

n-(Furan-2-ylmethyl)-3-(methylthio)aniline

Description

N-(Furan-2-ylmethyl)-3-(methylthio)aniline is an aniline derivative featuring a furan-2-ylmethyl group attached to the nitrogen atom and a methylthio (-SMe) substituent at the 3-position of the benzene ring. This compound combines aromatic, heterocyclic (furan), and sulfur-containing functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylsulfanylaniline |

InChI |

InChI=1S/C12H13NOS/c1-15-12-6-2-4-10(8-12)13-9-11-5-3-7-14-11/h2-8,13H,9H2,1H3 |

InChI Key |

BRPBZACJFKWUEK-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Furan-2-ylmethyl)-3-(methylthio)aniline typically involves the reaction of furan-2-carbaldehyde with 3-(methylthio)aniline in the presence of a reducing agent. The reaction is usually carried out under mild conditions to ensure the integrity of the furan ring and the methylthio group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: n-(Furan-2-ylmethyl)-3-(methylthio)aniline can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the furan ring or the benzene ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced derivatives of the furan or benzene rings.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: n-(Furan-2-ylmethyl)-3-(methylthio)aniline is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of n-(Furan-2-ylmethyl)-3-(methylthio)aniline involves its interaction with molecular targets such as enzymes or receptors. The furan ring and the methylthio group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares N-(Furan-2-ylmethyl)-3-(methylthio)aniline with structurally related compounds, emphasizing substituent variations and their implications:

Key Observations :

Key Observations :

- Catalyst Efficiency : The Pd/NiO system in achieves near-quantitative yields for reductive amination, outperforming Pd-catalyzed coupling methods (22–39% yields in ).

- Functional Group Tolerance : The methylthio group in the target compound may require protective strategies during synthesis to prevent oxidation, unlike the simpler N-(furan-2-ylmethyl)aniline .

Physical and Spectroscopic Properties

Biological Activity

N-(Furan-2-ylmethyl)-3-(methylthio)aniline is an organic compound with the molecular formula C₁₂H₁₃NOS. Its unique structure, which includes a furan ring and a methylthio group, positions it as a compound of interest in various biological and pharmacological studies. This article explores its biological activity, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Furan Ring : Enhances reactivity and potential biological activity.

- Methylthio Group : Contributes to its chemical properties and enhances binding capabilities.

Biological Activity

Research indicates that this compound exhibits significant interactions with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

The compound's biological activity can be attributed to its ability to bind to specific enzymes and receptors, which may lead to modulation of biochemical pathways. Studies have shown that similar compounds can exhibit:

- Antimicrobial properties

- Anticancer activity

- Anti-inflammatory effects

Antimicrobial Activity

A study demonstrated that this compound showed promising antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective inhibition of bacterial growth.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Salmonella typhimurium | 7.5 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The following table summarizes the findings:

| Cancer Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 12.5 | Significant growth inhibition |

| A549 | 8.0 | Induced apoptosis |

| HeLa | 15.0 | Cell cycle arrest |

The compound exhibited notable cytotoxicity, particularly against A549 lung cancer cells, highlighting its potential as an anticancer agent.

Pharmacological Applications

Ongoing research into the pharmacological properties of this compound suggests several applications:

- Antileishmanial Agents : Similar structural compounds have been identified with efficacy against Leishmania species, indicating potential for this compound in treating leishmaniasis.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways could position it as a candidate for developing anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.